(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
CAS No.:
Cat. No.: VC18036877
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrN |
|---|---|
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H14BrN/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h5-7,11,13H,2-4H2,1H3 |
| Standard InChI Key | NIJJBISNXZZKOQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CCCC2=C1C=C(C=C2)Br |
Introduction
Structural Features and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular structure of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine (C₁₁H₁₄BrN) consists of a partially saturated naphthalene ring system (tetrahydronaphthalene) with two critical functional groups: a bromine atom at the 7-position and a methylamine group (-NHCH₃) at the 1-position. The tetrahydronaphthalene core contributes to the compound’s rigidity and lipophilicity, while the bromine atom enhances electrophilic reactivity, making it a potential candidate for further functionalization via cross-coupling reactions . The methylamine group introduces a basic nitrogen center, which may influence solubility and intermolecular interactions, particularly in biological systems.
Synthesis and Manufacturing Processes
Key Synthetic Pathways
The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine can be inferred from methodologies applied to structurally similar compounds. Two primary routes are plausible:
Reductive Amination of 7-Bromo-1-tetralone
7-Bromo-1-tetralone (CAS 32281-97-3), a commercially available ketone precursor , serves as a starting material. Reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) could yield the target amine. This method is widely used for introducing amine groups into ketone-containing frameworks and offers moderate to high yields under optimized conditions .
Palladium-Catalyzed Cross-Coupling
A palladium-mediated approach, analogous to the synthesis of (S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine, could be adapted . In this method, a brominated tetrahydronaphthalene intermediate undergoes coupling with a methylamine-derived nucleophile. For instance, using neopentylzinc chloride and a palladium catalyst (e.g., Pd(dppf)Cl₂), the bromine atom at the 7-position could be replaced with a methylamine group via a nucleophilic substitution mechanism .
Reaction Optimization
Critical parameters for maximizing yield include:
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Temperature: Ambient conditions (20–25°C) to prevent decomposition of sensitive intermediates .
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Solvent system: Ethyl acetate or dichloromethane for extraction and purification .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
While experimental data for (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine are scarce, properties can be extrapolated from related compounds:
The compound is expected to exhibit limited aqueous solubility due to its hydrophobic tetrahydronaphthalene core but should dissolve readily in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide) .
Comparative Analysis with Related Compounds
| Compound | CAS Number | Key Differences | Potential Advantages |
|---|---|---|---|
| 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydro... | 98453-58-8 | Dimethyl substituents | Enhanced steric hindrance |
| (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 676135-95-8 | Primary amine vs. methylamine | Higher reactivity in coupling |
| 7-Bromo-1-tetralone | 32281-97-3 | Ketone functional group | Versatile synthetic precursor |
The methylamine group in (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine distinguishes it from other brominated tetrahydronaphthalenes, offering unique opportunities for further chemical modification and biological targeting.
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